REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([C:21]1[CH:26]=[CH:25][C:24]([O:27]CC2C=CC=CC=2)=[C:23]([O:35]CC2C=CC=CC=2)[CH:22]=1)O)C1C=CC=CC=1>C(O)(=O)C>[OH:35][C:23]1[CH:22]=[C:21]([CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][OH:8])[CH:26]=[CH:25][C:24]=1[OH:27]
|
Name
|
11-benzyloxy-1-(3,4-dibenzyloxyphenyl)-1-undecanol
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCCCCCCCCCC(O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the compound was catalytically reduced in the presence of 1 g of 10% palladium-carbon at room temperature and under atomospheric pressure until the absorption of hydrogen
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Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
ADDITION
|
Details
|
after adding 300 ml of water to the filtrate
|
Type
|
EXTRACTION
|
Details
|
the product was extracted twice each time with 70 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to provide a solid product
|
Type
|
CUSTOM
|
Details
|
The solid product was recrystallized from 10 ml of a mixture of ethyl acetate and toluene (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1O)CCCCCCCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |